3-[2-[2-(4-Cyanophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid
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Overview
Description
3-[2-[2-(4-Cyanophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinazolinone core, a cyanophenyl group, and a benzoic acid moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[2-(4-Cyanophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions to form the quinazolinone core.
Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via a Heck reaction, where a halogenated quinazolinone reacts with a cyanophenyl ethylene derivative in the presence of a palladium catalyst.
Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the quinazolinone intermediate with a benzoic acid derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-[2-(4-Cyanophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group in the quinazolinone core to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinazolinone N-oxides.
Reduction: Quinazolinone alcohols.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
3-[2-[2-(4-Cyanophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-[2-[2-(4-Cyanophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, depending on its specific application.
Pathways Involved: It can modulate signaling pathways, such as the MAPK/ERK pathway in cancer cells, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-Cyanophenyl)ethenyl]-2-oxoquinazoline-3-carboxylic acid
- 2-[2-(4-Cyanophenyl)ethenyl]-4-oxoquinazoline-3-carboxylic acid
Uniqueness
3-[2-[2-(4-Cyanophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its quinazolinone core, coupled with the cyanophenyl and benzoic acid moieties, provides a versatile scaffold for various applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C24H15N3O3 |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
3-[2-[2-(4-cyanophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid |
InChI |
InChI=1S/C24H15N3O3/c25-15-17-10-8-16(9-11-17)12-13-22-26-21-7-2-1-6-20(21)23(28)27(22)19-5-3-4-18(14-19)24(29)30/h1-14H,(H,29,30) |
InChI Key |
XWICYONKRAKFAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC=C(C=C3)C#N)C4=CC=CC(=C4)C(=O)O |
Origin of Product |
United States |
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